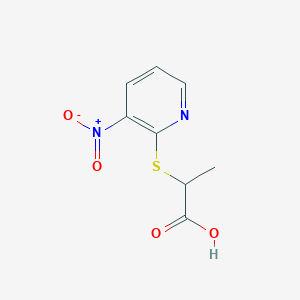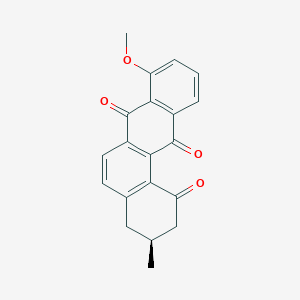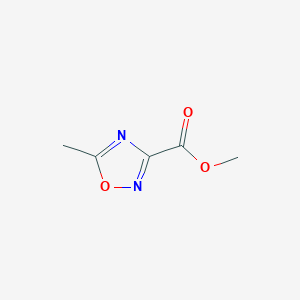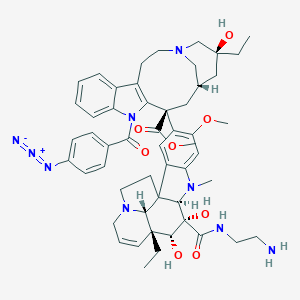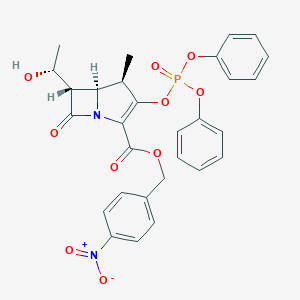![molecular formula C12H19NO2 B027746 2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol CAS No. 102722-02-1](/img/structure/B27746.png)
2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological agent. This compound is also known as 4-(2-hydroxy-3-tert-butylamino-propoxy)phenol or Tert-butylaminoethylcatechol. It is a white crystalline powder that is soluble in water and organic solvents.
Mechanism Of Action
The mechanism of action of 2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol is not fully understood. It is thought to work by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the antioxidant response.
Biochemical And Physiological Effects
2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol in lab experiments is that it has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Future Directions
There are several future directions for research on 2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol. One direction is to further investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its potential as a treatment for cancer. Additionally, further research is needed to understand its mechanism of action and to develop more effective methods for synthesizing the compound.
Synthesis Methods
The synthesis of 2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol involves the reaction between 2-bromophenol and tert-butylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography.
Scientific Research Applications
2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol has been studied for its potential as a pharmacological agent. It has been found to have antioxidant, anti-inflammatory, and antitumor properties. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
properties
CAS RN |
102722-02-1 |
|---|---|
Product Name |
2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol |
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[2-(tert-butylamino)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)13-8-11(15)9-6-4-5-7-10(9)14/h4-7,11,13-15H,8H2,1-3H3 |
InChI Key |
FCEWRLVEPKVKBU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(C1=CC=CC=C1O)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1O)O |
synonyms |
(+-)-alpha-(((2-hydroxy-1,1-dimethylethyl)amino)methyl)benzenemethanol Benzenemethanol, alpha-(((1,1-dimethylethyl)amino)methyl)-2-hydroxy-, (+-)- D 2266 D-2266 Dalgen fepradinol fepradinol hydrochloride Flexidol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





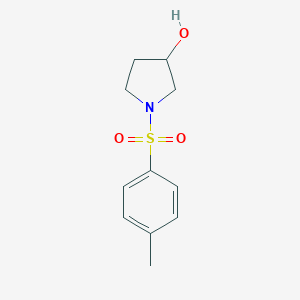

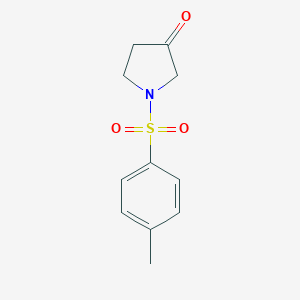

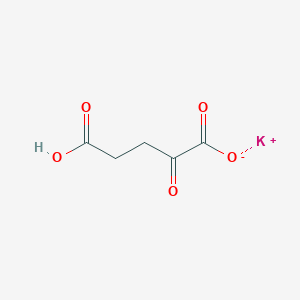

![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)
